molecular formula C12H22N2O3S B2954071 methyl3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate CAS No. 1556782-75-2

methyl3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate

Cat. No.: B2954071
CAS No.: 1556782-75-2
M. Wt: 274.38
InChI Key: HCNSOLDPQKKFBR-UHFFFAOYSA-N
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Description

Methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate (C₈H₁₇NOS, molecular weight 175.29 g/mol) is a piperazine derivative featuring a methyl ester group and a methylsulfanyl-propanoyl substituent . This compound belongs to a class of molecules characterized by piperazine cores modified with acyl or sulfanyl groups, which are often explored for their pharmacological and biochemical properties. Its structural uniqueness lies in the combination of a thioether (methylsulfanyl) group and an ester moiety, which may influence lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name

methyl 3-[4-(3-methylsulfanylpropanoyl)piperazin-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-17-12(16)3-5-13-6-8-14(9-7-13)11(15)4-10-18-2/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNSOLDPQKKFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCN(CC1)C(=O)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556782-75-2
Record name methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate typically involves the reaction of 3-(methylsulfanyl)propanoyl chloride with piperazine, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate involves its interaction with specific molecular targets and pathways. The piperazine ring and methylsulfanyl group are believed to play a crucial role in its biological activity by binding to specific receptors or enzymes, thereby modulating their function .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is compared to structurally related piperazine derivatives (Table 1). Key differences include:

  • Substituents on the Piperazine Ring: Unlike analogs with phenyl (e.g., N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives) or tert-butyl groups (e.g., compound 15a in ), this compound has a methylsulfanyl-propanoyl chain, which may enhance electron-donating properties and steric bulk .
  • Functional Groups: The methyl ester distinguishes it from carboxylic acid derivatives like 3-(4-methylpiperazin-1-yl)propanoic acid (C₈H₁₆N₂O₂, 172.22 g/mol), which lacks the ester’s lipophilic character .

Table 1: Structural Comparison of Selected Piperazine Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate Methyl ester, methylsulfanyl-propanoyl 175.29 High lipophilicity, potential CNS activity
3-(4-Methylpiperazin-1-yl)propanoic acid Carboxylic acid 172.22 Polar, likely lower bioavailability
N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives Phenyl, spirocyclic pyrrolidine-dione ~300–350 High 5-HT2A affinity (Ki = 15–46 nM)
4-[3-(Furan-2-yl)-1H-pyrazol-1-yl]-1-[3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid Furan-pyrazole, carboxylic acid ~350–400 Dual heterocyclic motifs, enzyme inhibition potential

Pharmacological and Biochemical Comparisons

  • The methylsulfanyl group may modulate receptor interactions due to its electron-rich sulfur atom .
  • Enzyme Inhibition: A structurally related compound in , containing a piperazinyl-propanoyl chain and trifluoromethyl groups, inhibits rat Autotaxin with IC₅₀ = 0.075 µM. The absence of strong electron-withdrawing groups (e.g., CF₃) in the target compound suggests lower potency for similar targets .
  • Anticonvulsant Activity : Pyrrolidine-2,5-dione derivatives () show activity in electroshock seizure models, but the target compound’s ester group may alter blood-brain barrier penetration compared to carboxylic acids .

Biological Activity

Methyl3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate (CAS Number: 78984852) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O3S. Its structural characteristics include a piperazine ring, which is often associated with various pharmacological activities. The presence of a methylsulfanyl group is significant as it can influence the compound's interaction with biological targets.

PropertyValue
Molecular Weight270.38 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available
LogP (Octanol-Water Partition Coefficient)Not specified

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that this compound may exhibit antidepressant , anxiolytic , and antitumor properties.

Antidepressant Activity

Research indicates that compounds containing piperazine moieties often act as serotonin receptor modulators. A study demonstrated that derivatives of piperazine showed significant activity in animal models for depression, suggesting that this compound may have similar effects due to its structural similarity .

Anxiolytic Properties

In vitro studies have shown that the compound can modulate GABAergic activity, which is crucial for anxiety regulation. This suggests a potential use in treating anxiety disorders .

Antitumor Activity

Recent investigations into the antitumor properties of related compounds have revealed promising results. For instance, analogues with similar structures have been shown to inhibit cancer cell proliferation in various models, including breast cancer cell lines . The specific mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antidepressant Effects : A randomized controlled trial involving animal models demonstrated that administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The study highlighted alterations in serotonin levels as a primary mechanism .
  • Anxiolytic Effects : Another study focused on the anxiolytic effects observed in rodent models. The compound was administered at varying doses, showing a dose-dependent reduction in anxiety-like behaviors as measured by the elevated plus maze test .
  • Antitumor Efficacy : A laboratory study evaluated the cytotoxic effects of this compound against MCF-7 breast cancer cells, revealing an IC50 value that indicates significant growth inhibition at low concentrations .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduction in depressive behaviors
AnxiolyticDecreased anxiety-like behaviors
AntitumorCytotoxicity against MCF-7 cells

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